(S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II)
Compound Description: (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine is a chiral Schiff base ligand. It can coordinate with palladium(II) to form a complex, bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II). The crystal structures of both the ligand and the palladium(II) complex have been reported.
Compound Description: This compound is a zinc(II) complex formed by the reaction of zinc(II) chloride with pyrrolidine-4-methoxyphenyl azoformamide ligands. The ligands coordinate to the zinc ion in a bidentate manner. The complex features a counter-ion of acetonitriletrichloridozincate.
Compound Description: This compound exhibits antiproliferative activity against several cancer cell lines. It is synthesized through a multi-step process involving the condensation of a cyclopropane carboxylic acid derivative with a substituted indazole.
N-(4-Methoxyphenyl)piperazin-1-ium Salts with Benzoate Anions
Compound Description: Three specific salts are discussed: N-(4-methoxyphenyl)piperazin-1-ium ethoxybenzoate monohydrate, N-(4-methoxyphenyl)piperazin-1-ium methoxybenzoate monohydrate, and N-(4-methoxyphenyl)piperazin-1-ium hydroxybenzoate monohydrate. These salts form interesting supramolecular assemblies stabilized by hydrogen bonding networks.
Compound Description: This complex heterocycle is synthesized via a thermal reaction involving an acyl(imidoyl)ketene intermediate. Its structure has been thoroughly characterized.
Compound Description: This compound, a structural analog of piroxicam, exists in two polymorphic forms: monoclinic and triclinic. The monoclinic form exhibits antidiuretic and analgesic properties, while the triclinic form is largely inactive. Interestingly, grinding the monoclinic form can induce a polymorphic transition to the inactive triclinic form.
Compound Description: This compound is synthesized through a two-step process involving a Dimroth reaction and a subsequent amidation. Its crystal structure reveals the formation of homodimers linked by hydrogen bonds.
Compound Description: This compound is synthesized via a condensation reaction between a substituted triazole-carbohydrazide and 2-acetylbenzofuran. The structure of the resulting heterocycle is confirmed by NMR and X-ray diffraction.
Compound Description: This heterocyclic compound is synthesized via the reaction of a triazole-carbohydrazide with indoline-2,3-dione under acidic conditions. The structure is confirmed using NMR and X-ray crystallography.
1-(4-Methoxyphenyl)ethanol
Complexes of Cucurbiturils and 1-(4-methoxyphenyl)piperazine
Compound Description: Research has focused on the self-assembly processes between specific cucurbiturils (CyH)2Q and CyP6Q) and 1-(4-methoxyphenyl)piperazine (MeOPP). These interactions are driven by the formation of exclusion complexes and result in intricate supramolecular frameworks.
Compound Description: This compound is prepared through a one-pot reductive cyclization reaction and characterized by various spectroscopic techniques.
Compound Description: This compound has been synthesized and structurally characterized. Computational studies have been performed to assess its IR, NMR, UV, and nonlinear optical (NLO) properties in various solvents. Additionally, in silico ADME (absorption, distribution, metabolism, and excretion) analysis has been conducted to predict its physicochemical, pharmacokinetic, and drug-likeness properties. Molecular docking studies have also been performed to evaluate its potential biological activities.
Compound Description: A series of these derivatives were synthesized from a key intermediate, 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, through acylation reactions. The structures were characterized using various spectroscopic techniques.
N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR)
Compound Description: MPR and 3-keto-HPR are metabolites of the synthetic retinoid fenretinide (4-HPR). They have been found to be potent inhibitors of enzymes like β-carotene oxygenase 1 (BCO1), stearoyl-CoA desaturase 1 (SCD1), and dihydroceramide Δ4-desaturase 1 (DES1).
Arylpiperazinyl Mannich Bases of 1‐(4‐Fluorobenzoyl)‐3‐acetyl Indole
Compound Description: A series of these compounds have been synthesized and investigated for their potential to modulate serotonin (5-HT2) and dopamine (D1/D2) receptors in mice. Some of these compounds showed promising activity, with one particular 4-methoxyphenyl piperazinyl derivative displaying a profile indicative of an atypical antipsychotic.
Compound Description: This five-coordinate zinc(II) complex is synthesized by reacting (E)-2-hydroxy-N′- {1-(4-methoxyphenyl)ethylidene}benzohydrazide with zinc(II) acetate dihydrate. Both the hydrazone Schiff base ligand and the zinc(II) complex were tested for antibacterial activity but showed low activity.
5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-Porphine Nickel (II)
Compound Description: This compound, a nickel(II) porphyrin complex, is used in the development of a paste electrode for the electrochemical detection of naphthalene.
Compound Description: This compound has been crystallized in three different forms: pure, as a cocrystal with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one, and as a solvate with dimethylformamide. Analysis of these structures provided insights into the hydrogen bonding patterns involving the molecule.
N-(4′‐Methoxyphenyl)phthalamic Acid
Compound Description: This compound has been studied in the context of its cleavage kinetics in mixed aqueous-organic solvents. The reaction pathway and rate are influenced by the solvent composition, highlighting the importance of the solvent environment in chemical reactions.
Cu(II), Zn(II), and Cd(II) Complexes with bis(2-pyridyl)-di(4-methoxyphenyl)ethene
Compound Description: Three new metal complexes—Cu(II), Zn(II), and Cd(II)—were synthesized using bis(2-pyridyl)-di(4-methoxyphenyl)ethene (KT1) as the ligand. The complexes were characterized by various techniques, revealing mononuclear, binuclear, and tetranuclear structures for the Zn(II), Cu(II), and Cd(II) complexes, respectively. The Cd(II) complex showed promising anticancer activity against four cancer cell lines, exceeding the activity of cisplatin.
Compound Description: A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, containing various heterocyclic moieties, were synthesized and evaluated for their antioxidant and anticancer activities. Some derivatives showed higher antioxidant activity than ascorbic acid. Several compounds exhibited significant cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.
Compound Description: This compound is prepared from (2R, 3R)-epoxy butyric acid and 2-(4-methoxyphenyl)amino-1-acetophenone through a condensation reaction.
Compound Description: This compound is a potent inducer of apoptosis, inhibiting tubulin polymerization and demonstrating efficacy in in vivo models of human breast and prostate cancer. It is effective even in cells overexpressing the drug efflux pump Pgp-1.
Compound Description: This compound undergoes a rearrangement reaction to form 5-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. The kinetics of this reaction have been studied in various conditions, including the presence of Cu(II) ions. These studies revealed a complex mechanism involving multiple intermediates. [, ]
Compound Description: This complex, synthesized and characterized by X-ray crystallography, features a slightly distorted tetrahedral geometry around the central cobalt(II) ion.
Compound Description: FPL-62064 is identified as a potential therapeutic agent for diseases or conditions that could benefit from the inhibition of the Kit protein kinase. It also shows promise in treating skin disorders like hyperpigmentation and cutaneous mastocytosis and has potential cosmetic uses, such as skin lightening.
N -(1-(4-methoxyphenyl)ethyl)-adenosine
Compound Description: This adenosine derivative is reported to activate AMP-activated protein kinase (AMPK) both in vitro and in vivo. It shows promise in treating hyperlipidemia and fatty liver disease and may be beneficial in preventing atherosclerosis and other cardiovascular diseases.
Compound Description: This compound is designed to target the S1 pocket of GCP II (glutamate carboxypeptidase II) and is proposed as a potential therapeutic agent for preventing and treating neurodegenerative diseases like Alzheimer's disease.
Compound Description: The crystal structure of this compound has been determined, revealing details about its conformation and intermolecular interactions.
[M(4-OMeC6H4N=C(COC6H5)C6H4)X]2 (M = Pt, X = Cl or OAc)
Compound Description: These cycloplatinated compounds are derived from N-(4-methoxyphenyl)-alpha-benzoylbenzylidenamine and have been synthesized and characterized. They exhibit higher antiproliferative activity compared to their isostructural palladium counterparts.
Imidazole Derivatives from N-(4-Methoxyphenyl)-N-(4-nitrophenyl)-imidazolium Chloride
Compound Description: A series of imidazole derivatives have been synthesized through unexpected reactions involving an N-heterocyclic carbene generated from N-(4-methoxyphenyl)-N-(4-nitrophenyl)-imidazolium chloride and various aromatic aldehydes or acrylates.
Compound Description: This compound is a potent apoptosis inducer and a promising anticancer agent. It exhibits excellent blood-brain barrier penetration and has shown efficacy in mouse xenograft models of human breast cancer.
Compound Description: This compound is utilized as a neutral ion carrier in the development of a highly selective and sensitive La(III) ion sensor.
N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Analogues
Compound Description: This compound and its analogues are potent cytotoxic agents that target microtubules. The (S)-enantiomer of the parent compound exhibits significantly higher potency compared to the (R)-enantiomer. These compounds inhibit tubulin assembly and colchicine binding to tubulin. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.